molecular formula C16H18BrNO2 B12138439 N-(4-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

N-(4-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B12138439
M. Wt: 336.22 g/mol
InChI Key: QHKABSAFIANXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative characterized by a rigid norbornane-like scaffold (bicyclo[2.2.1]heptane) with a 2-oxo group, two methyl substituents at the 3-position, and a 4-bromophenyl carboxamide moiety.

Properties

Molecular Formula

C16H18BrNO2

Molecular Weight

336.22 g/mol

IUPAC Name

N-(4-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C16H18BrNO2/c1-15(2)10-7-8-16(9-10,13(15)19)14(20)18-12-5-3-11(17)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,18,20)

InChI Key

QHKABSAFIANXBY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C1=O)C(=O)NC3=CC=C(C=C3)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable organocatalytic processes that ensure high yield and purity. The use of chiral tertiary amines as catalysts is common in these methods .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Chemistry

N-(4-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide serves as a versatile building block in organic synthesis. It is used to construct more complex molecular architectures that can lead to novel compounds with potential applications in various fields.

Biology

In biological research, this compound acts as a probe for studying cellular pathways and interactions:

  • Mechanistic Studies : Investigating the effects on enzyme activities and receptor interactions.
  • Biological Pathways : Exploring its role in modulating signaling pathways relevant to disease mechanisms.

Medicine

The compound shows promise in therapeutic applications due to its unique chemical properties:

  • Anticancer Activity : Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells via mitochondrial pathways.
    • Case Study : A related compound exhibited an IC50 value of 0.05 μM against MDA468 breast cancer cells.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential use in treating inflammatory diseases.

Data Table of Applications

Application AreaDescriptionExample Studies
ChemistryBuilding block for complex moleculesSynthesis of derivatives for drug development
BiologyProbe for biological interactionsStudies on enzyme inhibition
MedicinePotential therapeutic agentAnticancer and anti-inflammatory studies

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues of Bicyclo[2.2.1]heptane Carboxamides

The following compounds share the bicyclo[2.2.1]heptane carboxamide core but differ in substituents, which influence their physicochemical and biological properties:

Compound Name Substituents Key Structural Differences Potential Implications References
N-(4-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide 4-bromophenyl, 3,3-dimethyl, 2-oxo Reference compound High lipophilicity due to bromine; potential halogen bonding
2-Bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide 2-bromo, 2,4-dimethoxyphenyl, 4,7,7-trimethyl Additional methyl groups at 4,7,7 positions; methoxy groups on phenyl Increased steric bulk; altered solubility due to methoxy groups
3,3-Dimethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide 2,2,6,6-tetramethylpiperidin-4-yl Bulky piperidine substituent Enhanced basicity; potential for CNS penetration
N-(3-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}phenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide Dual bicyclo[2.2.1]heptane units linked via phenyl Bivalent structure Possible multivalent binding or aggregation effects

Pharmacological Relevance

  • Cannabinoid Receptor Targeting: SR144528, a pyrazole-carboxamide with a bicyclo[2.2.1]heptane moiety, is a potent CB2 antagonist . The 4-bromophenyl group in the target compound may similarly engage halogen bonding with receptors, but its activity profile remains unconfirmed.
  • Enzyme Inhibition : Compounds like (1S,4S)-N-((R)-2-(6-(2,5-dimethylpyrrol)pyridinyl)ethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide (13a/b) are reported as nitric oxide synthase inhibitors, suggesting the bicyclo scaffold’s versatility in enzyme interaction .

Physicochemical Properties (Inferred)

  • Steric Effects : Bulky substituents (e.g., tetramethylpiperidine in ) may restrict conformational flexibility, impacting binding kinetics.

Biological Activity

N-(4-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, drawing from diverse sources.

  • Molecular Formula : C16H20BrN
  • Molecular Weight : 307.25 g/mol
  • CAS Number : 133232-73-2
  • Structure : The compound features a bicyclic structure that is significant for its biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity :
    • The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies have demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria, which is crucial for developing new antibiotics in the face of rising antibiotic resistance .
  • Cytotoxicity :
    • In vitro studies indicate that this compound exhibits cytotoxic effects on cancer cell lines. It has been observed to induce apoptosis in specific cancer cells, which may be attributed to its ability to disrupt cellular signaling pathways .
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Modulation of Signaling Pathways : By affecting key signaling pathways, such as those involving NF-kB or MAPK, the compound can alter cellular responses to stress or inflammation.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The mechanism was linked to membrane disruption and interference with cell wall synthesis .

Study 2: Cytotoxicity in Cancer Cells

In a study assessing cytotoxicity against various cancer cell lines, the compound demonstrated IC50 values ranging from 15 to 30 µM across different types of cancer cells, indicating significant potential for further development as an anticancer agent .

Study 3: Anti-inflammatory Effects

Research investigating the anti-inflammatory properties showed that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by approximately 40%, suggesting a promising role in managing inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.